

# PaPE-1 as a selective non-nuclear estrogen receptor agonist

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Compound of Interest		
Compound Name:	PaPE-1	
Cat. No.:	B1193268	Get Quote

# PaPE-1: A Selective Non-Nuclear Estrogen Receptor Agonist A Technical Guide for Researchers and Drug Development Professionals

Introduction

**PaPE-1**, or (S)-5-(4-hydroxy-3,5-dimethyl-phenyl)-indan-1-ol, is a novel compound that has garnered significant interest in the scientific community for its unique mode of action as a selective non-nuclear estrogen receptor (ER) agonist. Unlike traditional estrogen therapies, **PaPE-1** preferentially activates extranuclear ER signaling pathways, largely bypassing the nuclear-initiated genomic pathways. This selectivity offers the potential for therapeutic benefits in various conditions, including neurodegenerative diseases and stroke, without the associated risks of uterotrophic effects and certain cancers. This guide provides a comprehensive overview of the available technical data on **PaPE-1**, including its pharmacological properties, experimental protocols, and known signaling mechanisms.

#### **Pharmacological Data**

While specific quantitative data on the binding affinity of **PaPE-1** to estrogen receptor alpha (ER $\alpha$ ) and estrogen receptor beta (ER $\beta$ ) in the form of K<sub>i</sub> or IC<sub>50</sub> values from competitive binding assays are not readily available in the public domain, its functional selectivity is well-



documented. The compound is characterized as a "pathway preferential estrogen," indicating that its activity is more pronounced in assays measuring non-nuclear ER signaling compared to those assessing classical nuclear receptor transactivation.

Table 1: Functional Characterization of PaPE-1

Parameter	Observation	Source
Receptor Selectivity	Selective for non-nuclear estrogen receptors over nuclear estrogen receptors.	[1]
Uterotrophic Effect	Does not induce uterotrophic effects, unlike estradiol (E2).	[2]
Breast Cancer Cell Proliferation	Does not stimulate the proliferation of breast cancer cells.	[1]
Neuroprotective Activity	Demonstrates neuroprotective effects against amyloid-β (Aβ)-induced toxicity and in models of hypoxia and ischemia.	[1][3]
Stroke Outcome	Reduces infarct volumes and improves functional recovery in animal models of stroke.	[2]

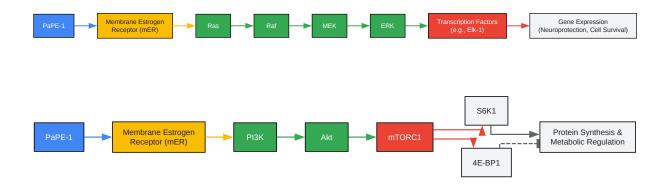
## **Signaling Pathways**

**PaPE-1** exerts its effects by modulating specific intracellular signaling cascades downstream of non-nuclear estrogen receptors. The primary pathways implicated are the MAPK/ERK and mTOR signaling pathways.

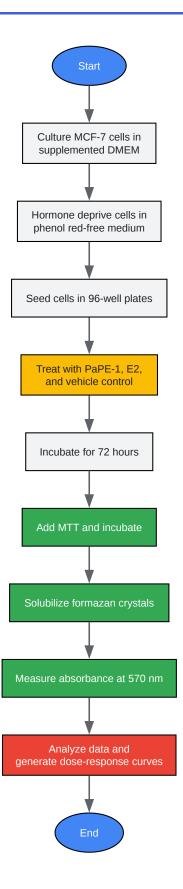
## **MAPK/ERK Signaling Pathway**

Activation of the MAPK/ERK pathway is a key mechanism underlying the neuroprotective effects of **PaPE-1**. This pathway is crucial for cell proliferation, differentiation, and survival.

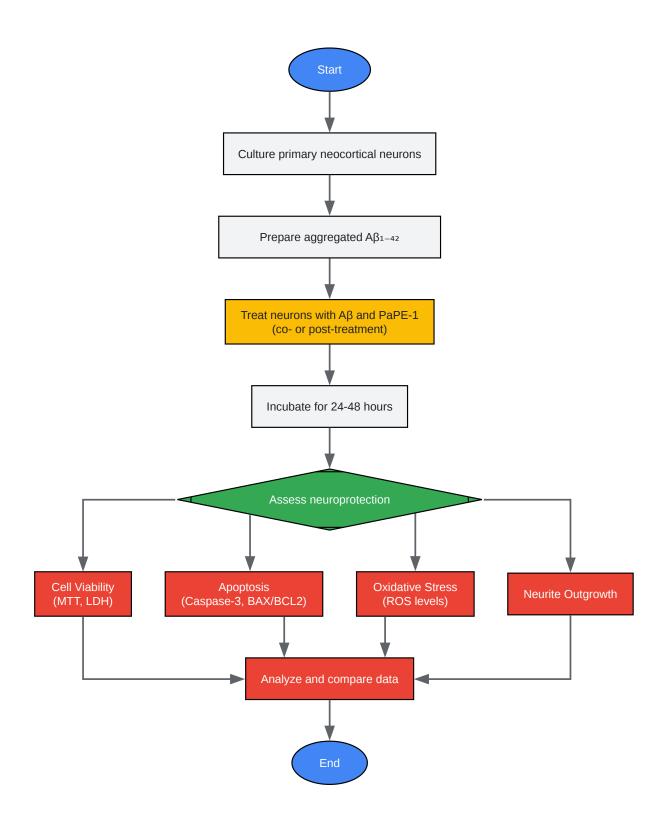












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